1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Catalog No.
S842334
CAS No.
1350760-65-4
M.F
C7H4Br3Cl
M. Wt
363.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

CAS Number

1350760-65-4

Product Name

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

IUPAC Name

1,3-dibromo-5-(bromomethyl)-2-chlorobenzene

Molecular Formula

C7H4Br3Cl

Molecular Weight

363.27 g/mol

InChI

InChI=1S/C7H4Br3Cl/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

JKJVAQQJQXBJDX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Cl)Br)CBr

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)CBr

Organic Chemistry

Electrochemical Bromofunctionalization of Alkenes

One application of this compound is in the electrochemical bromofunctionalization of alkenes . This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies .

Method of Application: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . In this work, various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Results or Outcomes: The results showed that increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively . This indicates that the flow rate is a critical parameter in the efficiency of the reaction .

Synthesis and Characterisation of Bromopyrene Derivatives

Method of Application

The yield of reaction with Br2 varies depending on reaction time and conditions, while using 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in CH2Cl2 for 1 hour achieves a high yield of a mixture of isomers—97% .

Results or Outcomes

This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Synthesis of Bromoderivatives

This compound can be used in the synthesis of bromoderivatives . Bromo-substituted precursors serve as vital intermediates in synthetic routes; however, the substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .

Results or Outcomes

This research contributes to understanding the distinct electronic structure of pyrene, dictating the preferential electrophilic aromatic substitution reactions at specific positions . Despite the wealth of literature, contradictions and complexities persist in synthesising suitably substituted bromopyrenes due to the unpredictable nature of substitution reactions .

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a complex organic compound characterized by a benzene ring substituted with multiple halogen atoms, specifically two bromine atoms and one chlorine atom. Its molecular formula is C7H5Br3ClC_7H_5Br_3Cl, and it has a molecular weight of approximately 271.35 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzene derivatives.

Not applicable in this context.

  • * Causes skin and eye irritation [].* Standard protocols for handling organic compounds with halogen atoms are recommended [].

    , including:

    • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
    • Oxidation Reactions: This compound can be oxidized to yield various brominated and chlorinated benzoic acids using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction Reactions: The bromine atoms can be reduced to produce less brominated derivatives, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    In biological research, 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is utilized to study the effects of halogenated aromatic compounds on biological systems. Its unique structure allows researchers to investigate its potential applications in drug development and its interactions with various biological targets. The compound's reactivity due to the presence of halogens makes it a subject of interest for understanding the mechanisms of action in biological contexts.

    The synthesis of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene can be achieved through several methods:

    • Bromination and Chlorination: A common synthetic route involves the bromination of 2-chlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. This process is carefully controlled to ensure selective bromination at the desired positions on the benzene ring.
    • Industrial Production: In industrial settings, large-scale bromination reactions are employed using bromine or bromine-containing reagents. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

    1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene serves as an important intermediate in organic synthesis. Its applications include:

    • Pharmaceuticals: It acts as a building block for synthesizing various pharmaceuticals.
    • Agrochemicals: The compound is also used in the production of agrochemicals.
    • Dyes: It finds utility in dye synthesis and other specialty chemicals.
    • Materials Science: The compound is involved in creating polymers and resins with specific properties.

    The mechanism of action of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene involves its interaction with molecular targets due to its reactive halogen atoms. These interactions allow it to form covalent bonds with nucleophiles, facilitating electrophilic aromatic substitution reactions. This property expands its utility in various chemical transformations and synthetic applications.

    Several compounds exhibit structural similarities to 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene. Notable examples include:

    • 1,3-Dibromo-5-(dibromomethyl)benzene
    • 1,4-Dibromo-2,5-bis(bromomethyl)benzene
    • 1,4-Dibromo-2-(dibromomethyl)benzene
    • 1,2-Bis(dibromomethyl)benzene

    Uniqueness

    The uniqueness of 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene lies in its combination of both bromine and chlorine atoms on the benzene ring. This specific arrangement enhances its reactivity compared to compounds that contain only one type of halogen substituent. The distinct substitution pattern also influences its chemical behavior, making it a valuable intermediate for various synthetic applications.

    XLogP3

    4.5

    Dates

    Modify: 2023-08-16

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